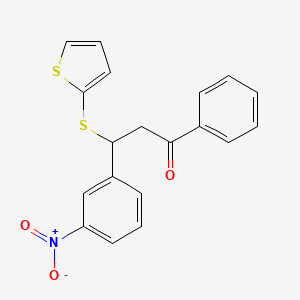

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one

Beschreibung

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a ketone-based organic compound featuring a propan-1-one backbone substituted with a 3-nitrophenyl group, a phenyl group, and a thiophen-2-ylsulfanyl moiety.

Eigenschaften

Molekularformel |

C19H15NO3S2 |

|---|---|

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

3-(3-nitrophenyl)-1-phenyl-3-thiophen-2-ylsulfanylpropan-1-one |

InChI |

InChI=1S/C19H15NO3S2/c21-17(14-6-2-1-3-7-14)13-18(25-19-10-5-11-24-19)15-8-4-9-16(12-15)20(22)23/h1-12,18H,13H2 |

InChI-Schlüssel |

JZIJMBZOOLDCFI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=CS3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-on kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:

Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.

Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Die Phenyl- und Thiophen-2-ylsulfanyl-Gruppen können an elektrophilen aromatischen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Natriumborhydrid (NaBH₄).

Substitution: Halogenierungsmittel wie Brom (Br₂) oder Chlorierungsmittel wie Thionylchlorid (SOCl₂).

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroderivaten.

Reduktion: Bildung von Aminoderivaten.

Substitution: Bildung von halogenierten Derivaten.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenyl and thiophen-2-ylsulfanyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one exhibit notable antimicrobial properties. A study conducted on related compounds showed effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in the table below:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-(3-Nitrophenyl)-1-phenyl... | 12.5 | Staphylococcus aureus |

| Control (Amphotericin B) | 0.5 | Cryptococcus neoformans |

| Control (Chloramphenicol) | 100 | Salmonella typhimurium |

These results suggest that the compound may have therapeutic potential against bacterial infections.

Anticancer Activity

The anticancer properties of this compound have been investigated through various in vitro studies. The presence of the thiophene moiety is believed to contribute to its cytotoxic effects against cancer cells. A notable case study evaluated its effects on non-small cell lung cancer (NSCLC) cells, revealing an IC50 value of approximately 8 µM, indicating significant antiproliferative activity.

Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, leading to programmed cell death in cancerous cells.

Anti-inflammatory Activity

Compounds containing thiophene rings often exhibit anti-inflammatory properties. Studies have shown that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The following mechanism has been proposed:

- Inhibition of COX Enzymes : The compound may inhibit cyclooxygenase enzymes, reducing the production of inflammatory mediators.

Synthetic Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:

- Nucleophilic Substitution : The thiophenyl group can undergo nucleophilic attack, allowing for further functionalization.

- Cross-Coupling Reactions : This compound can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Case Studies

Several research articles have documented the applications and effects of similar compounds:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl derivatives for their antimicrobial activity, highlighting the significance of substituents on biological activity.

- Cytotoxicity Assessment : Research published in Cancer Letters reported on the cytotoxic effects of thiophene-containing compounds on various cancer cell lines, providing insights into their mechanisms and potential therapeutic uses.

Wirkmechanismus

The mechanism of action of 3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thiophen-2-ylsulfanyl group can interact with sulfur-containing enzymes and proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Key Observations:

- Electronic Effects: The nitro group (-NO₂) in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating methoxy (-OCH₃) and amino (-NH₂) groups in analogs .

- Steric Hindrance: The thiophen-2-ylsulfanyl substituent may impose greater steric bulk than amino or methoxy groups, affecting molecular packing in crystalline states or binding affinities in biological systems .

Physicochemical and Thermodynamic Properties

- Redox Behavior: The nitro group in the target compound likely lowers reduction potentials compared to amino-substituted analogs. For instance, 1-phenyl-3-(phenylamino)propan-1-one exhibits reversible redox peaks in cyclic voltammetry when complexed with Na₂WO₄ , whereas the nitro group may shift redox activity to more negative potentials.

- Thermodynamic Stability: Thiophen-2-ylsulfanyl groups could enhance thermal stability due to sulfur’s high polarizability, contrasting with amino groups that may degrade under oxidative conditions .

Crystallographic and Computational Insights

- The thiophen-2-ylsulfanyl group may instead facilitate π-π stacking or sulfur-mediated van der Waals interactions.

- Docking Studies: AutoDock simulations (using Lamarckian genetic algorithms) suggest that electron-withdrawing groups like nitro enhance binding affinity to hydrophobic pockets in proteins, whereas amino groups favor hydrogen bonding .

Biologische Aktivität

3-(3-Nitrophenyl)-1-phenyl-3-(thiophen-2-ylsulfanyl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and other pharmacological profiles, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a nitrophenyl group, a phenyl group, and a thiophenyl sulfanyl moiety, which may contribute to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, a study on related compounds demonstrated notable activity against breast cancer cells (MCF-7) with low toxicity towards normal cells. The mechanism of action often involves apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | TBD | |

| 1-(4-Methoxyphenyl)-3-(phenylthio)propan-1-one | MCF-7 | 12.5 | |

| 4-Amino-5-(4-nitrophenyl)-2-methylthiazole | HeLa | 15.0 |

Antioxidant Activity

The antioxidant properties of the compound are attributed to the presence of the nitrophenyl group, which can scavenge free radicals. Molecular docking studies suggest that it may interact with key enzymes involved in oxidative stress pathways.

Table 2: Antioxidant Activity Comparison

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Cell Proliferation : By interfering with the cell cycle.

- Induction of Apoptosis : Through mitochondrial pathways.

- Antioxidant Activity : By reducing oxidative stress markers.

Case Studies

In a recent case study involving similar derivatives, researchers observed that modifications to the thiophenol moiety significantly enhanced anticancer activity while reducing cytotoxicity to normal cells. This suggests that structural optimization is crucial for developing more effective therapeutic agents.

Case Study Summary

A study focused on the synthesis and evaluation of a series of thiophenol derivatives found that:

- The presence of electron-withdrawing groups like nitro significantly increased potency against cancer cells.

- Compounds showed selective toxicity towards cancer cells compared to normal fibroblasts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.